

Synthesis of Tin(IV) Iodide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tin(IV) iodide*

Cat. No.: *B052936*

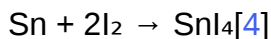
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **Tin(IV) iodide** (SnI_4) from its elemental constituents, tin (Sn) and iodine (I_2). **Tin(IV) iodide** is a versatile covalent compound with applications in organic synthesis and as a precursor for various organotin compounds.[1][2] This document details the underlying chemical principles, experimental procedures, and purification methods, presenting quantitative data in a clear, tabular format.

Chemical Principles

The synthesis of **Tin(IV) iodide** is a direct combination reaction, specifically a redox reaction. Elemental tin is oxidized from its 0 oxidation state to +4, while iodine is reduced from 0 to -1.[3] The balanced chemical equation for this reaction is:



This reaction is typically carried out in the presence of a non-aqueous solvent, as **Tin(IV) iodide** is susceptible to hydrolysis.[2][5] The choice of solvent is crucial; it must dissolve iodine and the **Tin(IV) iodide** product but not react with them.[6] Commonly used solvents include toluene, methylene chloride (dichloromethane), and carbon tetrachloride.[4][6][7] The reaction is exothermic but often requires initial heating to overcome the activation energy.[6][8]

Experimental Protocols

Several protocols for the synthesis of **Tin(IV) iodide** have been reported. Below are detailed methodologies adapted from scientific literature.

Protocol 1: Synthesis in Toluene

This protocol is a common method for the laboratory-scale synthesis of **Tin(IV) iodide**.

Materials:

- Tin metal (granules or powder): 1.0 g
- Iodine crystals: 2.5 g
- Toluene: 10 mL

Equipment:

- 50-mL Erlenmeyer flask
- Watch glass
- Hot plate
- Filter paper and stemless funnel
- 50-mL beaker
- Ice water bath

Procedure:

- Weigh approximately 1.0 g of tin and 2.5 g of iodine and place them in a 50-mL Erlenmeyer flask.
- Under a fume hood, add 10 mL of toluene to the flask.
- Cover the flask with a watch glass and gently heat the mixture on a hot plate at a medium setting.

- Continuously swirl the flask until the purple vapor of iodine is no longer visible, and the solution turns a red-brown color.[6] The reaction is exothermic, so if the solution begins to boil vigorously, reduce the heat.[6]
- Filter the hot solution through a filter paper in a stemless funnel, collecting the filtrate in a clean, dry 50-mL beaker. This step removes any unreacted tin.
- Allow the filtrate to cool to room temperature, then place it in an ice water bath to facilitate the crystallization of the **Tin(IV) iodide** product.[6]
- Collect the orange-red crystals by filtration.

Protocol 2: Microscale Synthesis in Methylene Chloride

This method is suitable for smaller-scale preparations and utilizes reflux conditions.

Materials:

- Tin powder: 119 mg (1.00 mmol)
- Iodine crystals: 475 mg (1.87 mmol)
- Methylene chloride (Dichloromethane): 7.0 mL

Equipment:

- 10-mL round-bottom flask with a stir bar
- Reflux condenser
- Hot plate
- Pasteur pipet
- Glass wool
- Small glass funnel
- 10-mL Erlenmeyer flask

- Hirsch funnel and suction filtration apparatus
- Ice-water bath

Procedure:

- In a 10-mL round-bottom flask containing a stir bar, combine 119 mg of tin and 475 mg of iodine.
- Set up a reflux apparatus in a fume hood and add 6.0 mL of methylene chloride through the condenser.
- Gently heat the mixture to maintain a mild reflux for approximately 30-40 minutes, or until the violet color of iodine vapor is no longer visible in the condenser.[4]
- Rapidly filter the warm solution through a loose plug of glass wool in a pre-warmed small glass funnel to remove unreacted tin, collecting the filtrate in a 10-mL Erlenmeyer flask.[4]
- Rinse the reaction flask with an additional 1 mL of warm methylene chloride and pass it through the filter.
- Concentrate the filtrate to approximately 2 mL by gentle heating on a warm hot plate.
- Cool the concentrated solution in an ice-water bath to induce crystallization.
- Collect the resulting orange-red crystals of **Tin(IV) iodide** by suction filtration using a Hirsch funnel.[4]
- Wash the crystals with two 0.5-mL portions of cold methylene chloride and allow them to air dry.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of **Tin(IV) iodide**.

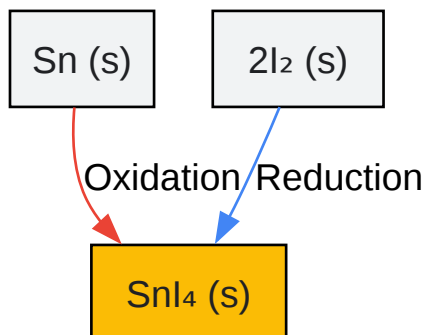
Parameter	Value	Reference
Molar Mass of Sn	118.71 g/mol	N/A
Molar Mass of I ₂	253.81 g/mol	N/A
Molar Mass of SnI ₄	626.33 g/mol	N/A
Melting Point	144-145.75 °C	[2][6]
Boiling Point	364.5 °C	[2]
Appearance	Orange-red cubic crystals	[2]

Reactant	Protocol 1	Protocol 2	Protocol 3 (Video Ref)
Tin (Sn)	~1.0 g	119 mg	3.3 g
Iodine (I ₂)	~2.5 g	475 mg	13 g
Solvent	Toluene	Methylene Chloride	Methylene Chloride
Solvent Volume	10 mL	7 mL	165 mL
Reported Yield	Not specified	Not specified	73% (11.43 g)

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the straightforward reaction pathway for the synthesis of **Tin(IV) iodide**.

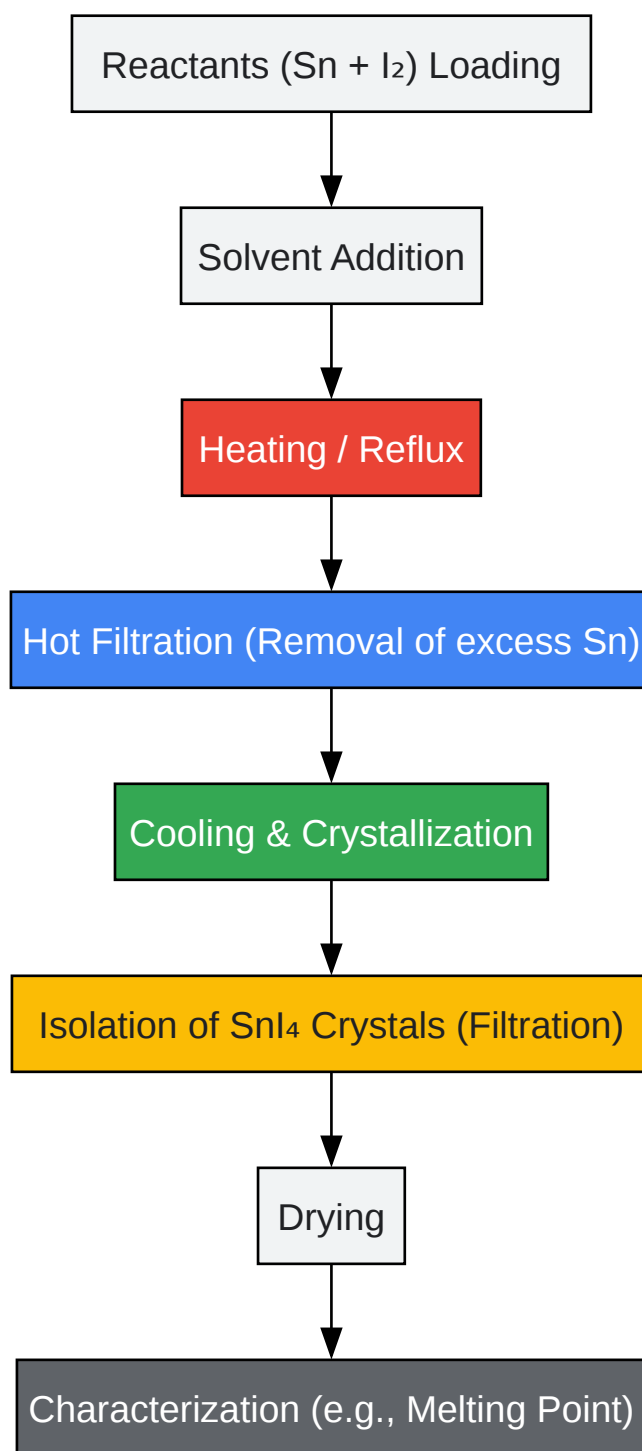


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Caption: Reaction pathway for **Tin(IV) iodide** synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of **Tin(IV) iodide**.



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Caption: General experimental workflow for SnI_4 synthesis.

Purification and Characterization

Purification of the crude **Tin(IV) iodide** product is essential to remove unreacted starting materials and any byproducts, such as Tin(II) iodide (SnI_2).^[4]

- Filtration: As detailed in the protocols, hot filtration is a critical step to remove excess, unreacted tin, which is insoluble in the common organic solvents used.^[6]
- Recrystallization: This is a powerful technique for purifying the solid product. The principle relies on the higher solubility of **Tin(IV) iodide** in a given solvent at elevated temperatures and lower solubility at cooler temperatures.^[8] By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool, purer crystals of **Tin(IV) iodide** will form, leaving impurities behind in the solution.^[8] Solvents like anhydrous chloroform can be used for recrystallization.^[9]
- Characterization: The purity of the synthesized **Tin(IV) iodide** can be assessed by determining its melting point. A sharp melting point range close to the literature value (144-145.75 °C) is indicative of high purity.^{[2][6]} Impurities will typically cause a depression and broadening of the melting point range.^[8]

Safety Considerations

- Iodine: Iodine is corrosive and toxic. Avoid inhalation of its vapors and contact with skin.^[10]
- Solvents: The organic solvents used in this synthesis (toluene, methylene chloride, carbon tetrachloride) are hazardous. They are flammable and/or toxic and should be handled in a well-ventilated fume hood. Methylene chloride is a suspected carcinogen.^[4]
- Exothermic Reaction: The reaction between tin and iodine is exothermic. Care must be taken to control the reaction temperature to avoid uncontrolled boiling of the solvent.^[6]

This guide provides a comprehensive overview of the synthesis of **Tin(IV) iodide**. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scribd.com [scribd.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Tin(IV) iodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 6. Synthesis [wiredchemist.com]
- 7. reddit.com [reddit.com]
- 8. studylib.net [studylib.net]
- 9. TIN(IV) IODIDE | 7790-47-8 [chemicalbook.com]
- 10. Science made alive: Chemistry/Experiments [woelen.homescience.net]
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